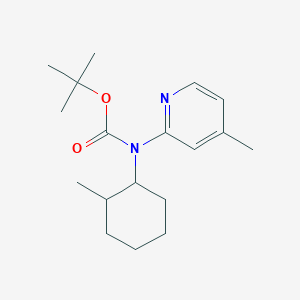![molecular formula C18H22FNO3S2 B2785404 (5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1797630-16-0](/img/structure/B2785404.png)
(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, also known as ML297, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecules that target G protein-coupled receptors (GPCRs) and has shown promising results in various scientific research studies.
Mechanism of Action
(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone binds to the GPR139 receptor and activates its signaling pathway, leading to the release of intracellular calcium and the activation of downstream signaling pathways. This results in the modulation of various physiological processes that are regulated by the GPR139 receptor.
Biochemical and Physiological Effects:
(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone has been found to have several biochemical and physiological effects, including the modulation of food intake, the regulation of mood and anxiety, and the improvement of cognitive function. It has also been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Advantages and Limitations for Lab Experiments
(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for the GPR139 receptor, its ability to modulate various physiological processes, and its potential therapeutic applications. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of (5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, including the development of more potent and selective GPR139 agonists, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of its mechanism of action and downstream signaling pathways. Further studies are also needed to determine its safety and efficacy in humans and to explore its potential as a drug candidate.
Synthesis Methods
The synthesis of (5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves several steps, including the reaction of 5-fluorobenzo[b]thiophene-2-carboxylic acid with isobutylsulfonyl chloride in the presence of triethylamine to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with piperidine in the presence of a base to yield the final product.
Scientific Research Applications
(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to be a potent and selective agonist of the GPR139 receptor, which is expressed in the brain and other tissues. GPR139 is a GPCR that has been implicated in several physiological processes, including the regulation of feeding behavior, mood, and cognition.
properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3S2/c1-12(2)11-25(22,23)15-5-7-20(8-6-15)18(21)17-10-13-9-14(19)3-4-16(13)24-17/h3-4,9-10,12,15H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUOHYXVHSVTLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


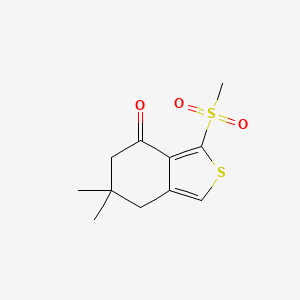
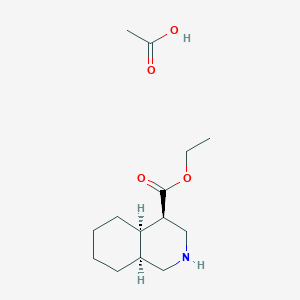
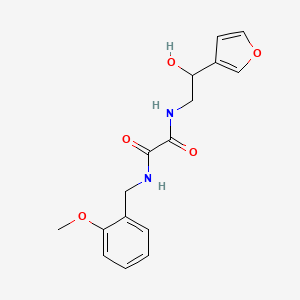
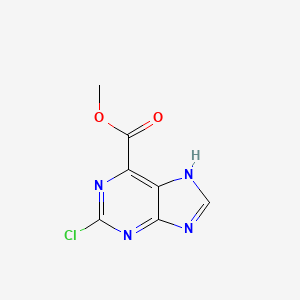
![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2785331.png)
![methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether](/img/structure/B2785332.png)
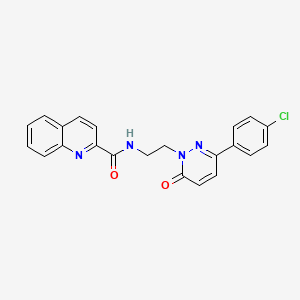
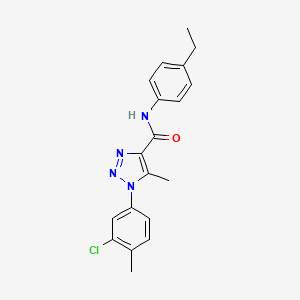

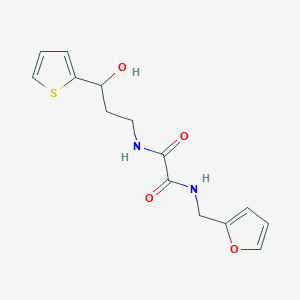
![5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2785341.png)
